![molecular formula C15H20N4O3 B2511774 1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 1797951-63-3](/img/structure/B2511774.png)
1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one
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Description
“1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one” is a compound with the molecular formula C15H20N4O3. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one, focusing on six unique fields:
Antihypertensive Agents
1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one has shown potential as an antihypertensive agent. Compounds containing the pyridazinone moiety have been studied for their ability to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. By inhibiting ACE, these compounds can help lower blood pressure and manage hypertension .
Cardioprotective Agents
Research has indicated that derivatives of pyridazinone, including 1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one, may possess cardioprotective properties. These compounds can enhance cardiac function and protect the heart from ischemic damage. They work by improving myocardial contractility and reducing oxidative stress, which are critical factors in preventing heart diseases .
Anti-inflammatory Agents
The anti-inflammatory potential of 1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one has been explored in various studies. Pyridazinone derivatives have been found to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This inhibition helps reduce inflammation and can be beneficial in treating conditions like arthritis and other inflammatory diseases .
Antidiabetic Agents
Pyridazinone-based compounds, including 1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one, have been investigated for their antidiabetic properties. These compounds can enhance insulin sensitivity and improve glucose uptake in cells, thereby helping to manage blood sugar levels in diabetic patients. They may also protect pancreatic β-cells from oxidative damage .
Antimicrobial Agents
The antimicrobial activity of 1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one has been a subject of research due to the increasing need for new antibiotics. Pyridazinone derivatives have shown effectiveness against a range of bacterial and fungal pathogens. Their mechanism of action often involves disrupting microbial cell walls or inhibiting essential enzymes required for microbial survival .
Anticancer Agents
1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one has potential applications in cancer therapy. Research has demonstrated that pyridazinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth. These compounds may target specific signaling pathways involved in cell proliferation and survival, making them promising candidates for anticancer drug development .
properties
IUPAC Name |
1-methyl-4-(4-pyridazin-3-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-18-10-11(9-14(18)20)15(21)19-7-4-12(5-8-19)22-13-3-2-6-16-17-13/h2-3,6,11-12H,4-5,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYJZAHWBPOBBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one |
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